GlyRS-IN-1

Übersicht

Beschreibung

GlyRS-IN-1 ist eine Verbindung, die als Glycyl-tRNA-Synthetase-Inhibitor bekannt ist. Glycyl-tRNA-Synthetase ist ein Enzym, das eine entscheidende Rolle bei der Proteinsynthese spielt, indem es Glycin an seine entsprechende tRNA bindet. This compound wurde als potenzielles antibakterielles Mittel identifiziert, da es das Wachstum von Bakterien durch die gezielte Hemmung dieses Enzyms hemmen kann .

Vorbereitungsmethoden

Die Herstellung von GlyRS-IN-1 beinhaltet verschiedene synthetische Wege und Reaktionsbedingungen. Ein Verfahren beinhaltet die Verwendung spezifischer Reagenzien und Lösungsmittel, um die gewünschte chemische Struktur zu erreichen. Die Verbindung wird durch eine Reihe chemischer Reaktionen synthetisiert, darunter Kondensations- und Cyclisierungsreaktionen. Die Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen und pH-Werte, um die korrekte Bildung der Verbindung sicherzustellen .

Für die industrielle Produktion kann die Synthese von this compound unter Verwendung ähnlicher Methoden hochskaliert werden, wobei jedoch Anpassungen vorgenommen werden, um größere Mengen zu verarbeiten. Dies kann die Verwendung von Geräten in Industriequalität und effizientere Reaktionsbedingungen umfassen, um Ausbeute und Reinheit zu optimieren .

Analyse Chemischer Reaktionen

GlyRS-IN-1 durchläuft verschiedene Arten von chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel, Reduktionsmittel und Nukleophile. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den jeweiligen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise können Oxidationsreaktionen zu oxidierten Derivaten von this compound führen, während Reduktionsreaktionen zu reduzierten Formen der Verbindung führen können .

Wissenschaftliche Forschungsanwendungen

Mechanistic Insights into GlyRS Function

GlyRS is crucial for protein synthesis as it catalyzes the attachment of glycine to its corresponding tRNA. Inhibition of GlyRS by GlyRS-IN-1 provides a unique opportunity to study the enzyme's role in cellular processes, particularly in the context of diseases linked to GlyRS dysfunction, such as Charcot-Marie-Tooth disease type 2D (CMT2D). Research has shown that mutations in GlyRS can lead to aberrant interactions with other proteins, affecting cellular transport mechanisms and contributing to neuropathies .

Therapeutic Potential in Neurological Disorders

This compound has been investigated for its potential therapeutic effects in treating neurological disorders. In studies involving CMT2D models, this compound demonstrated the ability to restore normal axonal transport by inhibiting the aberrant activity of mutant GlyRS, which interacts with histone deacetylase 6 (HDAC6). This interaction leads to decreased α-tubulin acetylation and impaired axonal transport . By blocking this interaction, this compound may alleviate some symptoms associated with CMT2D.

Role in Cancer Research

Recent studies have explored the role of GlyRS and its inhibitors, including this compound, in cancer biology. It has been shown that GlyRS mediates amino acid-induced activation of the mTOR pathway, which is critical for cell growth and proliferation . By inhibiting GlyRS, this compound could potentially disrupt mTOR signaling in cancer cells, offering a novel approach for cancer therapy.

Modulation of Neurotransmitter Receptors

Glycine receptors (GlyRs), which are integral to neurotransmission in the central nervous system, are influenced by GlyRS activity. Research indicates that inhibition of GlyRS can alter the function of these receptors, potentially leading to new insights into synaptic transmission and plasticity. For instance, studies have demonstrated that specific mutations in GlyRs affect their sensitivity to glycine and other modulators . By using this compound, researchers can further elucidate the relationship between GlyRS activity and receptor modulation.

Table 1: Summary of Key Findings Related to this compound Applications

Wirkmechanismus

The mechanism of action of GlyRS-IN-1 involves the inhibition of glycyl-tRNA synthetase. By binding to the active site of the enzyme, this compound prevents the attachment of glycine to its corresponding tRNA. This disruption in protein synthesis leads to the inhibition of bacterial growth and proliferation. The molecular targets and pathways involved in this process include the active site of glycyl-tRNA synthetase and the subsequent steps in the protein synthesis pathway .

Vergleich Mit ähnlichen Verbindungen

GlyRS-IN-1 ist einzigartig in seiner Fähigkeit, die Glycyl-tRNA-Synthetase spezifisch zu hemmen. Ähnliche Verbindungen umfassen andere Glycyl-tRNA-Synthetase-Inhibitoren sowie Inhibitoren anderer Aminoacyl-tRNA-Synthetasen. Diese Verbindungen teilen einen gemeinsamen Wirkmechanismus, können sich jedoch in ihrer Spezifität und Potenz unterscheiden. Beispielsweise zielen Inhibitoren anderer Aminoacyl-tRNA-Synthetasen auf verschiedene Enzyme ab, die an der Proteinsynthese beteiligt sind, was zu unterschiedlichen Auswirkungen auf das Bakterienwachstum führt .

Biologische Aktivität

GlyRS-IN-1 is a small molecule inhibitor targeting glycyl-tRNA synthetase (GlyRS), an enzyme crucial for protein synthesis by linking glycine to its corresponding tRNA. The biological activity of this compound has garnered significant interest due to its implications in various neurological disorders and its potential therapeutic applications.

GlyRS plays a pivotal role in the aminoacylation of tRNA, which is essential for the translation process. This compound acts by inhibiting this enzyme, thereby disrupting the normal protein synthesis pathway. This inhibition can lead to a cascade of effects within the cell, particularly in conditions where GlyRS is implicated, such as Charcot-Marie-Tooth disease (CMT) and other neuropathies.

Structural Insights

Recent studies have provided structural insights into how this compound interacts with GlyRS. For instance, crystal structures of GlyRS variants in complex with tRNA reveal conformational changes that facilitate tRNA binding. These changes are critical for understanding how inhibitors like this compound can effectively disrupt enzyme activity .

Case Studies

- Charcot-Marie-Tooth Disease (CMT) : Mutations in GlyRS have been linked to CMT type 2D (CMT2D). Research indicates that this compound may offer therapeutic benefits by restoring proper function in mutant forms of the enzyme. In a study involving CMT2D mouse models, administration of this compound showed improvement in motor function and axonal transport deficits, suggesting its potential as a treatment option .

- Neurological Disorders : Additional studies have indicated that this compound may influence the expression levels of glycine receptors, which play a role in inhibitory neurotransmission. Following spinal cord injury (SCI), alterations in glycine receptor subunit expression were observed, suggesting that modulating GlyRS activity could have downstream effects on receptor signaling .

Biological Activity Data Table

Eigenschaften

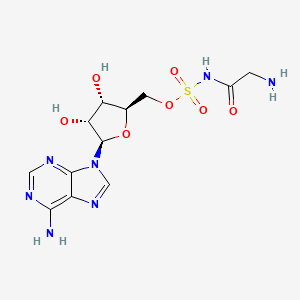

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl N-(2-aminoacetyl)sulfamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N7O7S/c13-1-6(20)18-27(23,24)25-2-5-8(21)9(22)12(26-5)19-4-17-7-10(14)15-3-16-11(7)19/h3-5,8-9,12,21-22H,1-2,13H2,(H,18,20)(H2,14,15,16)/t5-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWPZASLDLLQFT-JJNLEZRASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COS(=O)(=O)NC(=O)CN)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COS(=O)(=O)NC(=O)CN)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N7O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.